molecular formula C7H13NO3 B8552433 4-Amino-1-hydroxycyclohexanecarboxylic acid

4-Amino-1-hydroxycyclohexanecarboxylic acid

Cat. No. B8552433
M. Wt: 159.18 g/mol
InChI Key: JLTALIKJIWUPMO-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

4-(Benzylamino)-1-hydroxycyclohexanecarboxylic acid (0.44 g, 1.765 mmol) and 10% palladium on carbon (0.282 g, 0.265 mmol) were charged into a round bottom flask under nitrogen atmosphere. To this was added EtOH (8.82 mL), and the mixture was stirred under an atmosphere of hydrogen at RT for 72 hours. The mixture was diluted with EtOH (10 mL) and filtered through Celite® brand filter aid, rinsing with DCM (10 mL), EtOH (10 mL), and MeOH (10 mL). The filtrate was concentrated under reduced pressure to afford 4-amino-1-hydroxycyclohexanecarboxylic acid as a yellow solid (0.28 g, 100% yield). MS m/z=160.2 [M+H]. Calc'd for C7H13NO3: 159.1.
Name
4-(Benzylamino)-1-hydroxycyclohexanecarboxylic acid
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.282 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.82 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][C:12]([OH:18])([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1)C1C=CC=CC=1>[Pd].CCO>[NH2:8][CH:9]1[CH2:14][CH2:13][C:12]([OH:18])([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1

Inputs

Step One
Name
4-(Benzylamino)-1-hydroxycyclohexanecarboxylic acid
Quantity
0.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCC(CC1)(C(=O)O)O
Name
Quantity
0.282 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
8.82 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen at RT for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite® brand
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
rinsing with DCM (10 mL), EtOH (10 mL), and MeOH (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1CCC(CC1)(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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